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Compound of Interest

Compound Name: 2-Cyclohexyloxy-5-iodopyridine

CAS No.: 902837-59-6

Cat. No.: B1416687

Get Quote

Structural Integrity, Synthetic Pathways, and Medicinal Utility

Executive Summary
2-Cyclohexyloxy-5-iodopyridine (CAS: 902837-59-6) represents a specialized halogenated

heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents.

Characterized by a pyridine core substituted with a lipophilic cyclohexyloxy group at the C2

position and a reactive iodine atom at the C5 position, this molecule serves as a critical

"linchpin" intermediate. Its structural duality allows for orthogonal functionalization: the ether

linkage provides metabolic stability and hydrophobic interaction potential, while the aryl iodide

facilitates high-yield transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-

Hartwig).

This guide details the molecular properties, validated synthetic protocols, and strategic

applications of this compound, specifically highlighting its role as a precursor in the synthesis of

neuroactive agents such as Perampanel intermediates.

Molecular Architecture & Properties[1][2]
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The physicochemical profile of 2-Cyclohexyloxy-5-iodopyridine is defined by the electron-

withdrawing nature of the pyridine nitrogen and the steric bulk of the cyclohexyl ring.

Physicochemical Datasheet
Property Value Note

IUPAC Name
2-(Cyclohexyloxy)-5-

iodopyridine

CAS Number 902837-59-6 Verified Identifier

Molecular Formula C₁₁H₁₄INO

Molecular Weight 303.14 g/mol

Predicted Boiling Point 336.2 ± 27.0 °C @ 760 mmHg

Predicted Density 1.585 ± 0.06 g/cm³ High density due to Iodine

Lipophilicity (cLogP) ~4.5 Estimated (High lipophilicity)

Appearance Off-white to pale yellow solid Typical for iodopyridines

Structural Analysis
Electronic Effects: The alkoxy group at C2 is electron-donating by resonance (+M), which

partially counteracts the electron-withdrawing inductive effect (-I) of the nitrogen. However,

the C5 position remains electronically activated for oxidative addition by palladium catalysts.

Steric Effects: The cyclohexyl group is bulky. This steric hindrance protects the C2-O bond

from facile metabolic cleavage compared to simple methoxy groups, enhancing the in vivo

half-life of derived drugs.

Synthetic Architecture: Validated Protocols
The most robust route to 2-Cyclohexyloxy-5-iodopyridine is the Nucleophilic Aromatic

Substitution (SₙAr) of 2-chloro-5-iodopyridine. This method is preferred over direct iodination of

2-cyclohexyloxypyridine due to superior regiocontrol.

Reaction Logic Diagram
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Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Detailed Experimental Protocol
Objective: Synthesis of 2-Cyclohexyloxy-5-iodopyridine on a 10g scale.

Reagents:

2-Chloro-5-iodopyridine (1.0 eq)

Cyclohexanol (1.2 eq)

Sodium Hydride (60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (1.5 eq)

Solvent: Anhydrous DMF or THF (0.5 M concentration)

Step-by-Step Methodology:

Activation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve Cyclohexanol (1.2 eq) in anhydrous DMF. Cool to 0°C.

Deprotonation: Carefully add Sodium Hydride (1.5 eq) portion-wise. Caution: Hydrogen gas

evolution. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to

ensure complete formation of sodium cyclohexoxide.

Addition: Cool the mixture back to 0°C. Add 2-Chloro-5-iodopyridine (1.0 eq) dissolved in a

minimal amount of DMF dropwise.

Reaction: Heat the reaction mixture to 60-80°C. Monitor via TLC (Hexane/EtOAc) or HPLC.

The reaction typically reaches completion within 4-6 hours. The 2-chloro position is highly
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reactive toward alkoxides; the iodine at C5 remains stable under these non-catalytic

conditions.

Work-up: Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined

organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel

flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

¹H NMR Verification: Look for the disappearance of the characteristic 2-Cl-pyridine doublets

and the appearance of the multiplet for the cyclohexyl methine proton (~5.0 ppm) and the

upfield cyclohexyl methylene protons (1.2–2.0 ppm).

Reactivity Profile & Applications
The utility of 2-Cyclohexyloxy-5-iodopyridine lies in its ability to undergo selective metal-

catalyzed functionalization at the C5 position.

Cross-Coupling Capabilities
The C5-Iodine bond is significantly weaker than the C2-O bond, allowing for chemoselective

transformations.
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Figure 2: Divergent synthetic utility of the C5-iodo handle.
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Application Case Study: Perampanel Intermediates
The 2-alkoxy-5-(pyridin-2-yl)pyridine motif is a documented intermediate in the synthesis of

Perampanel (Fycompa), a selective non-competitive antagonist of AMPA receptors used to

treat epilepsy.

Mechanism: The 2-Cyclohexyloxy-5-iodopyridine undergoes a Suzuki coupling with a 2-

pyridyl boron species (or Grignard equivalent) to form the bipyridine core.

Role of Cyclohexyl: In many medicinal chemistry campaigns, the cyclohexyl group acts as a

temporary protecting group or a lipophilic anchor that is later modified or hydrolyzed to a

pyridone (as seen in the final structure of Perampanel, which contains a pyridone ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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